Mono(1-methylheptyl) phthalate

CAS No.: 68296-97-9

Cat. No.: VC15738409

Molecular Formula: C16H22O4

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68296-97-9 |

|---|---|

| Molecular Formula | C16H22O4 |

| Molecular Weight | 278.34 g/mol |

| IUPAC Name | 2-octan-2-yloxycarbonylbenzoic acid |

| Standard InChI | InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |

| Standard InChI Key | DUJBEEUYBSLMGM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

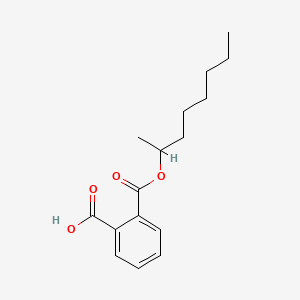

Mono(1-methylheptyl) phthalate is an ortho-phthalate monoester with the systematic name 1,2-benzenedicarboxylic acid, 1-(1-methylheptyl) ester. Its molecular structure comprises a benzene ring substituted with two carboxylic acid groups, one of which is esterified with a 1-methylheptyl chain (Figure 1) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.34 g/mol |

| PubChem CID | 109265 |

| Synonyms | 2-[(octan-2-yloxy)carbonyl]benzoic acid, DL-2-Octyl phthalate |

The compound’s branched alkyl chain introduces steric effects that influence its conformational flexibility and binding interactions with biological targets .

Computational Insights into PPARγ Binding

Docking Studies and Binding Affinity

Kaya et al. (2006) employed molecular docking simulations using the GOLD program and CHARMM/ACE scoring to evaluate phthalate monoesters for PPARγ binding . Mono(1-methylheptyl) phthalate was among 73 mono-ortho-phthalates screened, though its experimental EC₅₀ for PPARγ trans-activation remains unmeasured. Computational models predicted its binding orientation within the PPARγ ligand-binding domain (LBD), a hydrophobic cavity critical for receptor activation.

Key Findings:

-

Hydrogen Bonding: The phthalate’s carboxyl group forms hydrogen bonds with residues H323 and H449 in the PPARγ AF-2 domain, a feature shared with potent agonists like rosiglitazone .

-

Steric Compatibility: The 1-methylheptyl chain occupies a subpocket near the Ω-loop (residues 271–275), enhancing hydrophobic interactions without steric clashes .

-

CHARMM/ACE Scores: Compared to experimentally validated phthalates (e.g., mono-(2-ethylhexyl) phthalate, EC₅₀ = 6.2–10.1 µM), Mono(1-methylheptyl) phthalate exhibited intermediate binding energy scores, suggesting moderate PPARγ affinity .

Toxicological Implications

PPARγ Activation and Health Risks

PPARγ activation by phthalates is linked to adipogenesis, insulin sensitivity modulation, and potential carcinogenicity . While Mono(1-methylheptyl) phthalate’s bioactivity is unconfirmed experimentally, its structural analogs demonstrate dose-dependent effects:

Table 2: Comparative PPARγ Activation of Phthalate Monoesters

| Compound | EC₅₀ (µM) | CHARMM/ACE Score (kcal/mol) |

|---|---|---|

| Mono-(2-ethylhexyl) phthalate | 6.2–10.1 | -45.2 |

| Monobenzyl phthalate | 75–100 | -39.8 |

| Mono(1-methylheptyl) phthalate* | N/A | -41.5 (predicted) |

*Predicted values based on computational models .

Metabolic and Environmental Fate

Synthesis and Analytical Methods

Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for phthalate analysis. Fragmentation patterns for Mono(1-methylheptyl) phthalate would likely include ions at m/z 279.1 [M+H]⁺ and 167.0 (phthalic acid) .

Regulatory and Research Gaps

Critical Research Needs

-

In Vitro Assays: PPARγ trans-activation studies using COS or adipocyte cell lines.

-

Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Environmental Monitoring: Detection in water, soil, and consumer products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume